molecular formula C7H11N3O2S B6231673 ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate CAS No. 1215921-24-6

ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

Cat. No.: B6231673
CAS No.: 1215921-24-6
M. Wt: 201.2
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 5-amino-1,3,4-thiadiazole-2-thiol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can also induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-ethyl-1,3,4-thiadiazole: Similar structure but different functional groups.

    2-Amino-5-methyl-1,3,4-thiadiazole: Contains a methyl group instead of an ethyl group.

    2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of an ethyl group.

Uniqueness

Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1215921-24-6

Molecular Formula

C7H11N3O2S

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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